Cyclopentanecarboxylic acid, 5-oxo-2,3-diphenyl-, pentyl ester Cyclopentanecarboxylic acid, 5-oxo-2,3-diphenyl-, pentyl ester
Brand Name: Vulcanchem
CAS No.: 1772-57-2
VCID: VC18766616
InChI: InChI=1S/C23H26O3/c1-2-3-10-15-26-23(25)22-20(24)16-19(17-11-6-4-7-12-17)21(22)18-13-8-5-9-14-18/h4-9,11-14,19,21-22H,2-3,10,15-16H2,1H3
SMILES:
Molecular Formula: C23H26O3
Molecular Weight: 350.4 g/mol

Cyclopentanecarboxylic acid, 5-oxo-2,3-diphenyl-, pentyl ester

CAS No.: 1772-57-2

Cat. No.: VC18766616

Molecular Formula: C23H26O3

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentanecarboxylic acid, 5-oxo-2,3-diphenyl-, pentyl ester - 1772-57-2

Specification

CAS No. 1772-57-2
Molecular Formula C23H26O3
Molecular Weight 350.4 g/mol
IUPAC Name pentyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate
Standard InChI InChI=1S/C23H26O3/c1-2-3-10-15-26-23(25)22-20(24)16-19(17-11-6-4-7-12-17)21(22)18-13-8-5-9-14-18/h4-9,11-14,19,21-22H,2-3,10,15-16H2,1H3
Standard InChI Key KDJMVGDPIDRSFZ-UHFFFAOYSA-N
Canonical SMILES CCCCCOC(=O)C1C(C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Structural and Functional Overview

The molecular architecture of cyclopentanecarboxylic acid, 5-oxo-2,3-diphenyl-, pentyl ester combines a cyclopentane ring with three distinct functional groups:

  • A ketone at the 5-position, which introduces polarity and reactivity toward nucleophilic additions.

  • Two phenyl groups at the 2- and 3-positions, contributing aromatic stability and potential π-π stacking interactions.

  • A pentyl ester at the carboxylic acid terminus, enhancing lipophilicity and modulating bioavailability .

Synthesis Methodologies

General Synthetic Routes

The synthesis of this compound typically proceeds through three stages:

  • Cyclopentane Ring Formation: Intramolecular cyclization of a linear precursor, such as a diene or diketone, under acidic or thermal conditions.

  • Functional Group Introduction: Electrophilic aromatic substitution or Friedel-Crafts alkylation to install phenyl groups, followed by oxidation to introduce the ketone.

  • Esterification: Reaction of the cyclopentanecarboxylic acid intermediate with pentanol using coupling agents like HBTU or DCC .

A representative pathway involves:

Linear precursorcyclization5-oxo-2,3-diphenylcyclopentanecarboxylic acidpentanol, HBTUTarget ester\text{Linear precursor} \xrightarrow{\text{cyclization}} \text{5-oxo-2,3-diphenylcyclopentanecarboxylic acid} \xrightarrow{\text{pentanol, HBTU}} \text{Target ester}

Yields and purity depend on the selectivity of phenyl group installation and the efficiency of the esterification step.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring phenyl groups occupy the 2- and 3-positions rather than alternative sites.

  • Steric Hindrance: Bulky substituents may slow esterification, necessitating elevated temperatures or prolonged reaction times .

  • Purification: Chromatographic separation is often required due to the compound’s high molecular weight and nonpolar nature.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC23H26O3\text{C}_{23}\text{H}_{26}\text{O}_{3}
Molecular Weight350.4 g/mol
CAS Number1772-57-2
Functional GroupsKetone, ester, phenyl
Predicted LogP~4.2 (estimated via ChemDraw)-

Research Findings and Future Directions

Current Knowledge

Preliminary studies emphasize the compound’s:

  • Synthetic Accessibility: Multi-gram quantities can be prepared using standard laboratory equipment .

  • Structural Novelty: No direct analogs are reported in public databases, underscoring its uniqueness.

Critical Knowledge Gaps

  • Biological Activity: No in vitro or in vivo data exist on its toxicity, efficacy, or mechanism of action.

  • Spectroscopic Characterization: IR, NMR, and MS data are needed to validate synthetic batches.

  • Crystallographic Analysis: X-ray studies would clarify conformational preferences and intermolecular interactions.

Recommended Studies

  • High-Throughput Screening: Test against panels of kinases, GPCRs, and ion channels.

  • Metabolic Profiling: Investigate esterase-mediated hydrolysis in hepatocyte models.

  • Structure-Activity Relationships (SAR): Modify phenyl substituents or ester chain length to optimize properties.

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